molecular formula C23H18ClN5O2S B2613756 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-58-1

7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2613756
CAS RN: 904578-58-1
M. Wt: 463.94
InChI Key: JUVROPSKAHYSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

This compound is a part of the 1,2,3-triazole family, which has become a unique research subject in modern synthetic organic key transformations in academia, pharmacy, and industry . The synthesis of this category of diverse fully functionalized 1,2,3-triazoles is crucial .

Antimicrobial Applications

The compound and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have shown promising results in preliminary antimicrobial evaluations . Some of the newly generated chemical entities showed activity on different bacterial species and fungal strains .

Anticancer Applications

1,2,3-Triazole derivatives, including this compound, have been evaluated for their anticancer activity . The results of these evaluations could lead to the development of new anticancer drugs .

Anticonvulsant Applications

Novel fused 1,2,3-triazolo-benzodiazepine derivatives, which include this compound, have shown excellent anticonvulsant activity, comparable or more than the standard drug diazepam .

Green Chemistry

The synthesis of this compound encompasses the use of eco-compatible catalysts and reaction conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Drug Discovery

The compound’s medicinal chemistry applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . However, recent research has focused on developing versatile and potentially ecofriendly synthetic protocols .

properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-8-10-19(15(2)12-14)25-21-18-13-16(24)9-11-20(18)29-22(26-21)23(27-28-29)32(30,31)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVROPSKAHYSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.